Rengyol is a natural product found in Sesamum alatum, Millingtonia hortensis, and other organisms with data available.
Rengyol
CAS No.: 93675-85-5
Cat. No.: VC0191251
Molecular Formula: C8H16O3
Molecular Weight: 160.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93675-85-5 |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 |
| IUPAC Name | 1-(2-hydroxyethyl)cyclohexane-1,4-diol |
| Standard InChI | InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2 |
| SMILES | C1CC(CCC1O)(CCO)O |
Introduction
Chemical Properties and Structure
Molecular Structure
Rengyol has the molecular formula C8H16O3 and a molecular weight of approximately 160.21 g/mol . Its structure features a cyclohexane ring with hydroxyl groups at positions 1 and 4, and a 2-hydroxyethyl substituent at position 1, giving it the IUPAC name 1-(2-hydroxyethyl)cyclohexane-1,4-diol . This unique arrangement of functional groups contributes to its biological activity and chemical behavior.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Rengyol:
| Property | Value |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| XLogP3-AA (Hydrophobicity) | 0.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 160.109944368 Da |
| Physical Appearance | Powder |
These properties indicate that Rengyol is moderately polar, with good water solubility due to its multiple hydroxyl groups and relatively low hydrophobicity (XLogP3-AA value of 0.2) . It possesses three hydrogen bond donors and three hydrogen bond acceptors, which may contribute to its interaction with biological receptors and its physiological effects .
Chemical Reactivity
Natural Sources
Plant Distribution
Rengyol has been isolated from several plant species, many of which have traditional medicinal uses. The following are the primary natural sources of Rengyol:
Forsythia suspensa
Forsythia suspensa, a flowering plant in the olive family (Oleaceae), is one of the primary sources of Rengyol . This plant has been used in traditional Chinese medicine for centuries for its antipyretic, anti-inflammatory, and detoxifying properties. Rengyol has been successfully isolated from various parts of this plant, particularly the fruits, using different extraction and purification techniques .
Millingtonia hortensis
Rengyol has also been reported in Millingtonia hortensis, commonly known as the Indian cork tree or tree jasmine . This tree belongs to the Bignoniaceae family and is native to South and Southeast Asia, where it has been used in traditional medicine for treating respiratory conditions and skin disorders.
Oroxylum indicum
Oroxylum indicum, a traditional Chinese medicinal plant, has been found to contain Rengyol among its chemical constituents . In a study investigating the chemical composition of the seeds of O. indicum, Rengyol was isolated along with ten other compounds, including flavonoids, sterols, and other biologically active substances .
Campsis grandiflora
Isolation and Identification Methods
Extraction Techniques
Purification Methods
After initial extraction, the crude extract containing Rengyol and other compounds undergoes various chromatographic techniques for purification:
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Silica gel column chromatography: Used as an initial separation technique to fractionate the crude extract based on polarity .
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Sephadex LH-20 chromatography: Employed for size-exclusion separation of compounds .
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Preparative High-Performance Liquid Chromatography (HPLC): Used for final purification to obtain Rengyol with high purity .
Structural Elucidation
The structure of Rengyol is typically confirmed using various spectroscopic techniques:
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Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of Rengyol .
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Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the precise structural arrangement of atoms in the Rengyol molecule .
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Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule, particularly the hydroxyl groups characteristic of Rengyol.
These techniques, when used in combination, provide conclusive evidence of Rengyol's chemical structure and purity.
Biological Activities and Pharmacological Properties
Anti-Emetic Effects
Antioxidant Properties
Effects on Peripheral Circulation
Research Findings
Studies on Emesis Inhibition
Antioxidant Activity
Peripheral Circulation Studies
Table of Key Research Findings on Rengyol
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